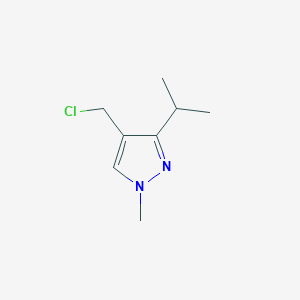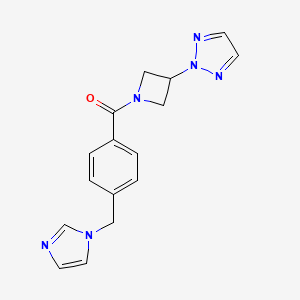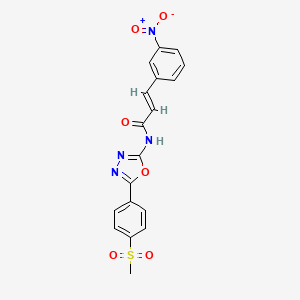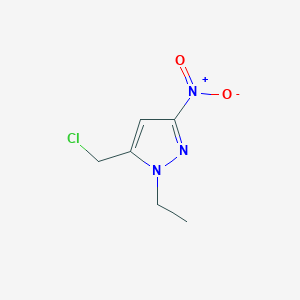
4-Pyridineacetic acid, 1,2-dihydro-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridineacetic acid, 1,2-dihydro-2-oxo-, also known as 4-oxo-4H-pyrido[1,2-a]pyrimidine, is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.137. It has been used in the synthesis of new 1,3,4-oxadiazole- and 1,3,4-thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines as anti-HIV-1 agents .
Synthesis Analysis
The synthesis of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture . Another method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- is characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a carboxylic acid group (-COOH) and a ketone group (C=O) within its structure .Chemical Reactions Analysis
In chemical reactions, 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- has been found to exhibit high reactivity. For instance, it has been used in the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Aplicaciones Científicas De Investigación
Learning and Memory Enhancement
Research has explored derivatives of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo-, specifically in the context of learning and memory enhancement. Esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are cyclic derivatives of 4-aminoisocrotonic acid, have been synthesized with a focus on potential activity in learning and memory processes. These compounds represent cyclic GABA-GABOB analogues and contribute to the understanding of neuroactive substances (Pinza & Pifferi, 1978).
Materials Science and Chemistry
Metal-Organic Frameworks (MOFs)
A study introduced a Ni(II)(8)Dy(III)(8) cluster utilizing 2-pyridinealdoxime, demonstrating an unprecedented metal topology. This compound showcases the highest nuclearity metal oxime cluster to date and suggests applications in materials science due to its unique structure and slow magnetization relaxation properties (Papatriantafyllopoulou et al., 2010).
Synthesis of Complexes
Research on the synthesis of Mn(H2O)62·2H2O, where 4-OPA stands for 4-oxo-1(4H)-pyridineacetate, contributes to the understanding of coordination complexes. The resulting Mn(II) complex, characterized by X-ray diffraction, illustrates the versatility of 4-Pyridineacetic acid derivatives in forming stable and structurally interesting complexes (Zhao Jing-gui, 2006).
Oxidation Reactions
A study on silica modified sulfuric acid/NaNO2 as an oxidizing system for dihydropyridines highlights the chemical reactivity of pyridine derivatives. This research is relevant for the synthesis of pyridine compounds under environmentally friendly conditions, offering moderate to excellent yields (Zolfigol et al., 2002).
Mecanismo De Acción
While the specific mechanism of action of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- is not mentioned in the search results, it’s worth noting that compounds containing a similar 4-oxo-1,2-dihydropyridine-3-carboxamide moiety have been used in the treatment of various conditions such as rheumatoid arthritis, as adenosine A2B receptor antagonists, inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase, and as highly selective noncovalent inhibitors of T790M double mutants of EGFR .
Safety and Hazards
While specific safety and hazard information for 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- is not available in the search results, it is generally recommended to avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation when handling similar chemical compounds .
Direcciones Futuras
Future research directions could involve the development of new efficient methods for the synthesis of compounds containing both carboxy and carboxamide functionalities at the 2-oxopyridine ring, as these compounds are believed to possess a great biological activity potential . Additionally, the high reactivity of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- makes it a promising candidate for the development of new drug precursors or perspective ligands .
Propiedades
IUPAC Name |
2-(2-oxo-1H-pyridin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMRYOGIHHCHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860410-81-7 |
Source


|
| Record name | 2-(2-hydroxypyridin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)


![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/no-structure.png)


